molecular formula C14H20N2O2S B2924624 N-[2-(1H-indol-3-yl)ethyl]butane-1-sulfonamide CAS No. 372109-26-7

N-[2-(1H-indol-3-yl)ethyl]butane-1-sulfonamide

Cat. No. B2924624
CAS RN: 372109-26-7
M. Wt: 280.39
InChI Key: NHPNTFBYLUZMAP-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]butane-1-sulfonamide, also known as NBBS, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the sulfonamide family of compounds and is known for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Sulfonamides, including those with butane-1-sulfonate structures, have been synthesized and evaluated for their antimicrobial properties. For instance, quaternary ammonium salts derived from butane-1-sulfonate have shown potential in combating Gram-positive and Gram-negative bacteria, as well as fungi, highlighting their significance in developing new antimicrobial agents (Fadda et al., 2016).

Catalysis and Chemical Reactions

Novel N-sulfonated Brönsted acidic catalysts have facilitated the synthesis of various organic compounds, such as polyhydroquinoline derivatives, through Hantzsch condensation under solvent-free conditions. This demonstrates the role of sulfonated compounds in promoting efficient and eco-friendly chemical synthesis processes (Goli-Jolodar et al., 2016).

Material Science and Engineering

Sulfonamide-based compounds have been explored for their utility in material science, such as in the preparation of polyurethane materials. Research has identified sulfonic acids as effective catalysts for urethane formations, offering insights into the development of new materials with potential applications in various industrial sectors (Sardón et al., 2013).

Cancer Detection and Optical Imaging

The synthesis of water-soluble near-infrared dyes with sulfonate groups for cancer detection showcases the application of sulfonamide derivatives in biomedical imaging. These compounds have improved quantum yields and stability for bioconjugation, offering new avenues for the development of molecular-based beacons for cancer detection (Pham et al., 2005).

properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]butane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c1-2-3-10-19(17,18)16-9-8-12-11-15-14-7-5-4-6-13(12)14/h4-7,11,15-16H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPNTFBYLUZMAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NCCC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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